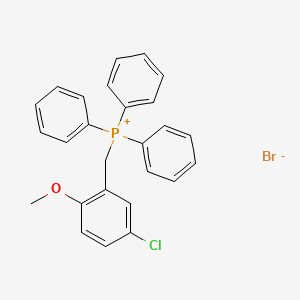

(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with triphenylphosphine in the presence of a bromide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

Organic Synthesis

(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide serves as a reagent in various organic synthesis reactions. Its phosphonium group allows for participation in nucleophilic substitution reactions, oxidation, and reduction processes. Key applications include:

- Functional Group Interconversions: The compound can facilitate transformations that modify functional groups in organic molecules.

- Heterocycle Synthesis: It plays a role in synthesizing complex heterocyclic compounds, which are crucial in pharmaceuticals.

Table 1: Applications in Organic Synthesis

| Application Type | Description |

|---|---|

| Functional Group Interconversion | Modifies functional groups to create desired products |

| Heterocycle Synthesis | Aids in forming complex structures essential for drug development |

| Metal Complex Formation | Participates in the synthesis of metal complexes used in catalysis |

Biological Research

The compound has been extensively studied for its biological activities, particularly regarding its interaction with mitochondria. The triphenylphosphonium (TPP) moiety enhances mitochondrial targeting, making it valuable for:

- Drug Delivery Systems: TPP-conjugated compounds are designed to deliver therapeutic agents directly to mitochondria, improving efficacy while minimizing side effects.

- Cancer Research: Studies show that TPP-conjugated drugs exhibit enhanced antiproliferative effects against cancer cells due to their selective accumulation in mitochondria.

Case Study: Mitochondria-Targeted Compounds

Research indicates that TPP-based modifications significantly improve the cytotoxicity of various anticancer agents. For instance, derivatives of natural compounds like curcumin and resveratrol have shown increased effectiveness when conjugated with TPP cations, leading to higher selectivity for cancer cells compared to normal cells .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:

- Antiproliferative Activity: Recent studies demonstrate that TPP-conjugated compounds can inhibit the growth of human cancer cell lines effectively. These compounds exploit the hyperpolarized mitochondrial membrane potential found in malignant cells to enhance drug uptake .

- Drug Development: Ongoing research aims to explore new therapeutic avenues by modifying existing drugs with TPP to improve their pharmacokinetics and therapeutic indices.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiproliferative Effects | Enhanced cytotoxicity against cancer cells through mitochondrial targeting |

| Drug Delivery | Improved delivery of pharmacophores to mitochondria |

| Therapeutic Potential | Exploration of new drug candidates leveraging TPP's properties |

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of high-purity chemicals and as a catalyst in various chemical reactions. Its unique properties allow it to solve challenges associated with ionic liquids and other complex chemical systems .

Mécanisme D'action

The mechanism of action of (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide involves its interaction with molecular targets and pathways within cells. The compound can interact with various biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .

Comparaison Avec Des Composés Similaires

- (5-Chloro-2-methoxybenzyl)triphenylphosphonium chloride

- (5-Chloro-2-methoxybenzyl)triphenylphosphonium iodide

- (5-Chloro-2-methoxybenzyl)triphenylphosphonium fluoride

Comparison: (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide is unique due to its specific bromide counterion, which can influence its reactivity and interactions compared to its chloride, iodide, and fluoride counterparts. The bromide ion can affect the compound’s solubility, stability, and overall chemical behavior .

Activité Biologique

(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide is a phosphonium salt that has garnered attention in scientific research due to its potential biological activities, particularly in cancer therapy. This article delves into the compound's synthesis, mechanisms of action, and its effects on various biological systems, supported by data tables and case studies.

Overview of the Compound

- Chemical Structure : The compound consists of a chlorinated methoxybenzyl moiety attached to a triphenylphosphonium group, which is known for its ability to target mitochondria in cells.

- CAS Number : 1071618-35-3

- Molecular Formula : CHBrClO

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with triphenylphosphine in the presence of a bromide source. The reaction is conducted under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with mitochondrial membranes. The triphenylphosphonium cation facilitates the accumulation of the compound within mitochondria, leading to several biological effects:

- Induction of Apoptosis : The compound can induce cell death in cancer cells by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors.

- Reactive Oxygen Species (ROS) Generation : Increased ROS production has been observed, leading to oxidative stress and subsequent cellular damage in cancer cells.

- Selective Cytotoxicity : Studies indicate that this compound exhibits higher toxicity towards cancer cells compared to non-cancerous cells, making it a promising candidate for targeted cancer therapies.

Table 1: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 25 | Mitochondrial depolarization |

| A375 (Melanoma) | 15 | ROS generation and apoptosis induction |

| PC-3 (Prostate) | 20 | Inhibition of mitochondrial respiration |

| T-47D (Breast Carcinoma) | 30 | Cell cycle arrest and necrosis |

Case Studies

- Study on Mitochondrial Targeting : A study demonstrated that triphenylphosphonium-based compounds, including this compound, selectively accumulate in mitochondria of cancer cells, enhancing their cytotoxic effects while sparing normal tissues. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

- Antiproliferative Effects : Research has shown that conjugating phosphonium salts with various bioactive molecules significantly enhances their antiproliferative activity against different cancer cell lines. For instance, TPP conjugates exhibited improved efficacy compared to their non-conjugated counterparts .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds induce apoptosis through mitochondrial pathways, characterized by cytochrome c release and activation of caspases, corroborating their potential as therapeutic agents in oncology .

Propriétés

IUPAC Name |

(5-chloro-2-methoxyphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClOP.BrH/c1-28-26-18-17-22(27)19-21(26)20-29(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLVZWIWAIRQAA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BrClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.